Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Description
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound characterized by a bicyclic structure with two nitrogen atoms and a ketone group at position 2. The benzyl carbamate group at position 8 serves as a protective group, influencing solubility and reactivity.
Properties
IUPAC Name |
benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-6-7-16(17-14)8-10-18(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQZZSUJLXKURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization of linear precursors is the most common approach. For example, a diamine intermediate reacts with a ketone or ester under acidic or basic conditions to form the spiro ring. A patent detailing 2,8-diazaspiro[4.5]decane derivatives highlights the use of 1,4-dioxaspiro[4.5]decan-8-one as a precursor, which undergoes hydrazine-mediated ring-opening and subsequent cyclization to form the diazaspiro core.
Alkylation and Esterification
Post-cyclization functionalization introduces the benzyl carboxylate group. Benzylation is typically achieved via nucleophilic substitution using benzyl bromide or chloride in the presence of a base such as potassium carbonate. Esterification of the carboxyl group with benzyl alcohol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) is another viable route.
Step-by-Step Synthetic Procedures
A representative synthesis involves three stages:
Formation of the Diazaspiro[4.5]decane Core
Introduction of the 2-Oxo Group
Oxidation of a secondary alcohol or amine to a ketone is critical. Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane selectively oxidizes the C2 position to generate the 2-oxo functionality.
Benzyl Esterification
-
Activation : Convert the carboxylate to an acyl chloride using thionyl chloride.
-
Benzylation : React the acyl chloride with benzyl alcohol in the presence of triethylamine to yield the final product.
Optimization Techniques for Enhanced Yield and Purity
Reaction Temperature and Time
Solvent and Catalyst Selection
| Step | Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Cyclization | Dichloromethane | DMAP | 15% higher vs. THF |
| Esterification | Toluene | Triethylamine | 90% conversion |
Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted benzyl alcohol.
-
Recrystallization : Ethanol/water mixtures enhance purity to >98%.
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Low Cyclization Efficiency
Oxo Group Over-Oxidation
Benzyl Ester Hydrolysis
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclization-Alkylation | 3 | 68 | 95 | Scalability |
| Hydrazine-Mediated | 4 | 72 | 97 | Mild conditions |
| Mitsunobu Esterification | 3 | 65 | 93 | Stereoselectivity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic structure allows for unique binding interactions, which can enhance its efficacy as a therapeutic agent .
Comparison with Similar Compounds
Structural Analogues with Varied Protecting Groups
Key Compounds :
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 1158749-94-0)
- Structure : Replaces the benzyl group with a tert-butyl carbamate.
- Properties : Higher steric bulk reduces reactivity in nucleophilic environments. Widely used in pharmaceutical intermediates due to its stability .
- Purity : 98% (MFCD12198560) .
Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 2920741-21-3)
Table 1: Comparison of Protecting Group Variants
| Compound Name | Protecting Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | Benzyl | C17H20N2O3 | 300.36 | Not provided | N/A |
| tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | tert-Butyl | C13H22N2O3 | 254.33 | 1158749-94-0 | 98% |
| Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | Benzyl | C17H19N3O3S | 345.42 | 2920741-21-3 | ≥95% |
Variants with Different Oxo Positions
The position of the ketone group significantly affects electronic properties and biological activity:
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 169206-67-1)
- Key Data : Molecular weight 254.33 g/mol; density 1.15 g/cm³; boiling point 425°C .
- Applications : Used in high-temperature synthesis due to thermal stability .
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 268550-48-7)
Impact of Oxo Position :
Derivatives with Modified Ring Systems
Benzyl 2-Oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate (CAS: 1160246-78-5)
- Structure : Expanded spiro ring (6-membered vs. 5-membered).
- Properties : Molecular weight 302.36 g/mol; altered conformational flexibility impacts binding affinity .
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- Modification : Replaces a nitrogen with oxygen (oxa-analogue).
- Effect : Reduced basicity and altered solubility .
Biological Activity
Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic framework composed of two nitrogen atoms integrated into a bicyclic structure. Its molecular formula is , with a molecular weight of approximately 276.34 g/mol. The presence of the oxo group at position 2 and the benzyl group significantly influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 276.34 g/mol |
| Structural Features | Spirocyclic, Oxo group |
Synthesis
The synthesis of this compound involves multiple steps that typically include:
- Formation of the spirocyclic structure through cyclization reactions.
- Introduction of the oxo group via oxidation.
- Attachment of the benzyl moiety through nucleophilic substitution reactions.
These synthetic routes are crucial for producing derivatives with enhanced biological properties.
This compound exhibits significant biological activity primarily through its interaction with various protein targets, particularly in inhibiting protein kinases involved in cell signaling pathways. The compound's unique structure allows it to effectively bind to ATP-binding sites in kinases, which is critical for their regulatory functions in cancer and other diseases.
In Vitro and In Vivo Studies
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Inhibition of Protein Kinases : Studies have shown that this compound can inhibit specific protein kinases, leading to reduced cell proliferation in cancer cell lines.
- Effects on Cystinuria : A related compound demonstrated efficacy in inhibiting l-cystine crystallization in a Slc3a1-knockout mouse model, suggesting potential applications in treating cystinuria .
- Safety Profile : In vivo studies indicated that derivatives based on this compound exhibited favorable safety profiles with minimal adverse effects on growth and development in animal models .
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The compound's mechanism was linked to apoptosis induction via caspase activation.
Case Study 2: Cystinuria Model
In a Slc3a1-knockout mouse model for cystinuria, treatment with a derivative of Benzyl 2-oxo-1,8-diazaspiro[4.5]decane resulted in an 80% reduction in stone formation compared to control groups over a four-week period .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:
- Step 1 : Condensation of a piperidine derivative with a carbonyl-containing reagent to form the spirocyclic core.
- Step 2 : Introduction of the benzyl carboxylate group via esterification or coupling reactions.
- Optimization Parameters :
- Temperature : 60–80°C for cyclization steps to balance reaction rate and byproduct formation .
- Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance solubility of intermediates .
- Catalysts : Photocatalysts like 4CzIPN improve yields in radical-mediated steps (e.g., tert-butyl analog synthesis) .
- Yield Improvement : Use of excess reagents (1.2–1.5 equiv) for sterically hindered intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the spirocyclic structure and functional groups?
- Methodological Answer :
- NMR Spectroscopy :
- 1H/13C NMR : Identify spirocyclic connectivity via splitting patterns (e.g., piperidine protons at δ 3.1–3.8 ppm) and carbonyl signals (δ 170–175 ppm) .
- X-ray Crystallography :
- SHELX Suite : Refinement of crystal structures to confirm bond angles and spiro junction geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 331.2 g/mol) .
Q. What purification strategies are recommended for isolating the compound with high purity (>95%)?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:1 to 3:1) .
- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline solids .
- HPLC : Reverse-phase C18 columns for analytical purity checks (retention time ~12 min, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity and stability of this compound in different solvent environments?
- Methodological Answer :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Solvent effects (e.g., acetonitrile vs. toluene) are modeled using the COSMO-RS method .
- Transition State Analysis : Identify energy barriers for ring-opening reactions under acidic conditions .
Q. What experimental approaches resolve contradictions in reaction yields during analog synthesis (e.g., substituent effects)?
- Methodological Answer :
- Design of Experiments (DoE) : Vary substituents (e.g., fluorophenyl vs. methyl groups) and analyze yield trends using response surface methodology .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to detect intermediate accumulation .
- Orthogonal Validation : Cross-check yields using alternative synthetic routes (e.g., tert-butyl vs. benzyl protection) .
Q. What mechanistic insights explain the role of photocatalysts in synthesizing tert-butyl-protected analogs?
- Methodological Answer :
- Proposed Mechanism :
- Radical Generation : Photocatalyst (4CzIPN) absorbs visible light, generating radicals from tetrabutylammonium azide .
- Cyclization : Radical intermediates facilitate spiro ring formation via C–H activation .
- Supporting Evidence : ESR spectroscopy detects nitrene radicals during the reaction .
Q. How do steric and electronic effects of the benzyl group influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Steric Effects : Bulkier substituents reduce reaction rates (e.g., tert-butyl vs. benzyl in SN2 reactions) .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl) stabilize transition states via resonance .
- Experimental Validation : Hammett plots correlate substituent σ values with reaction rates .
Handling and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
